molecular formula C16H25N3OS B2446528 N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide CAS No. 1226457-61-9

N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide

Cat. No.: B2446528
CAS No.: 1226457-61-9
M. Wt: 307.46
InChI Key: URFDEXRYYGSZPR-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide is a synthetic chemical reagent of significant interest in medicinal chemistry and pharmacological research, designed for professional laboratory use. This compound is built upon the N-cyclohexyl-piperazine-1-carboxamide scaffold , a structure recognized in scientific literature for its relevance in probing various biological pathways . The incorporation of a thiophene moiety is a common strategy in drug discovery to optimize a compound's pharmacokinetic properties and binding affinity . Piperazine-carboxamide derivatives are a prominent class of bioactive molecules, frequently investigated for their interactions with the endocannabinoid system. Related compounds have been studied as potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH) . FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide, and its inhibition is a recognized therapeutic strategy for investigating pain, inflammation, and anxiety in preclinical models . Furthermore, structural analogs of this compound, particularly those featuring the N-cyclohexyl group, have been explored as potent and selective ligands for various central nervous system (CNS) receptors . The benzhydrylpiperazine subgroup, for instance, has yielded compounds with documented activity as CB1 receptor antagonists or alpha1-adrenoceptor antagonists, making them valuable tools for researching conditions like obesity and benign prostatic hyperplasia (BPH) . Researchers may utilize this compound as a key intermediate or lead compound in the synthesis and biological evaluation of novel therapeutic agents. Its structure makes it a compelling candidate for high-throughput screening, structure-activity relationship (SAR) studies, and target validation across multiple disease areas, including neuroscience and oncology. This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3OS/c20-16(17-15-4-2-1-3-5-15)19-9-7-18(8-10-19)12-14-6-11-21-13-14/h6,11,13,15H,1-5,7-10,12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFDEXRYYGSZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as TBHP (tert-Butyl hydroperoxide).

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the corresponding amines.

Scientific Research Applications

N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide is used in various scientific research applications:

    Medicinal Chemistry: It is explored for its potential therapeutic properties.

    Material Science: The compound’s unique structure makes it valuable in the development of new materials.

Mechanism of Action

it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of receptor activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: These include compounds like trimetazidine and ranolazine, which also contain piperidine moieties and exhibit significant biological activity.

    Thiophene Derivatives: Compounds such as suprofen and articaine, which have thiophene frameworks and are used in medicinal applications.

Uniqueness

N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide stands out due to its combined piperazine and thiophene structures, offering a unique set of properties that make it valuable in both medicinal chemistry and material science.

Biological Activity

N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperazine core substituted with a cyclohexyl group and a thiophene moiety. This structural configuration is thought to contribute to its biological efficacy.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of this compound, demonstrating its effectiveness against various pathogens. The compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Table 1: Antimicrobial Efficacy

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive Bacteria32 µg/mL
Gram-negative Bacteria64 µg/mL
Fungi128 µg/mL

These results indicate that the compound may serve as a potential lead for the development of new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

Table 2: Anticancer Activity

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)25

These findings suggest that the compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial and cancer cell metabolism.
  • Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells, leading to cell death.
  • Disruption of Membrane Integrity : The interaction with cellular membranes may compromise their integrity, particularly in microbial cells.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Antimicrobial Resistance : A study demonstrated that this compound could restore sensitivity in antibiotic-resistant strains of Staphylococcus aureus when used in combination with conventional antibiotics.
  • Cancer Treatment Trials : Preliminary trials involving animal models showed promising results in tumor reduction when treated with this compound alongside established chemotherapeutics.

Future Research Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

  • In Vivo Studies : To assess the pharmacokinetics and long-term safety profile.
  • Mechanistic Studies : To elucidate the precise molecular pathways affected by the compound.
  • Formulation Development : To optimize delivery methods for enhanced bioavailability.

Q & A

Q. Table 1. Key Reaction Conditions for Carboxamide Formation

ParameterOptimal RangeImpact on Yield/PurityReference
SolventDMF/DCM (1:1)Maximizes coupling efficiency
Coupling AgentHATUReduces racemization
Temperature60–80°CBalances reactivity/stability

Q. Table 2. Analytical Parameters for Structural Validation

TechniqueCritical Data PointsReference
¹H NMR (CDCl₃)δ 7.2–7.4 (thiophene-H), δ 1.2–1.8 (cyclohexyl)
HRMS (ESI+)[M+H]⁺ = 377.2012 (calc. 377.2015)
X-ray DiffractionC=O···H-N hydrogen bond (1.9 Å)

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